molecular formula C14H22ClNO B5437330 N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride

N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride

Cat. No.: B5437330
M. Wt: 255.78 g/mol
InChI Key: NXSNFCIWXPDIFT-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl It is known for its unique structure, which includes a cyclopentanamine core substituted with an ethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride typically involves the reaction of cyclopentanamine with 2-ethoxybenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentanamine attacks the benzyl chloride, resulting in the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]cyclopentanamine
  • N-[(2-ethoxyphenyl)methyl]cyclohexanamine
  • N-[(2-ethoxyphenyl)methyl]cyclopentylamine

Uniqueness

N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopentanamine core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-10-6-3-7-12(14)11-15-13-8-4-5-9-13;/h3,6-7,10,13,15H,2,4-5,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSNFCIWXPDIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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